molecular formula C28H18S B8550487 9,9'-Sulfanediyldianthracene CAS No. 61832-79-9

9,9'-Sulfanediyldianthracene

Cat. No. B8550487
M. Wt: 386.5 g/mol
InChI Key: PQZZJXBKKSFAKZ-UHFFFAOYSA-N
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Patent
US04010210

Procedure details

Hydrogen sulphide is passed into a solution of 20 g (0.08 mole) of 9-bromoanthracene in decahydronaphthalene at a temperature of 180° C for 14 hours, the solvent is separated by filtration, the residue is recrystallized from toluene to obtain 8.5 g (63.3 percent by weight) of di(9-anthryl) sulphide. This is a yellow crystalline substance melting at 257° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH2:1].Br[C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2>C1C2C(CCCC2)CCC1>[CH:15]1[C:16]2[C:11](=[CH:10][C:9]3[C:4]([C:3]=2[S:1][C:3]2[C:16]4[C:11]([CH:10]=[C:9]5[C:4]=2[CH:5]=[CH:6][CH:7]=[CH:8]5)=[CH:12][CH:13]=[CH:14][CH:15]=4)=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCC2CCCCC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is separated by filtration
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)SC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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